

Revolutionizing In Vivo Imaging: A Detailed Protocol for TCO-PEG24-Acid Pretargeting

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Compound of Interest		
Compound Name:	TCO-PEG24-acid	
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This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals on the use of **TCO-PEG24-acid** in a pretargeting strategy for in vivo imaging. This advanced methodology, leveraging the principles of bioorthogonal chemistry, offers significant advantages in achieving high-contrast images for research, diagnostics, and therapeutic development. By separating the targeting and imaging steps, this technique enhances signal-to-noise ratios and minimizes the radiation burden on non-target tissues.

The core of this strategy lies in the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) probe.[1] In this protocol, a targeting molecule, such as an antibody, is first conjugated with **TCO-PEG24-acid** and administered to the subject. Following a period for accumulation at the target site and clearance of unbound conjugate, a small, rapidly clearing tetrazine-labeled imaging agent is introduced. The subsequent "click" reaction at the target site enables precise and sensitive imaging.

Principle of the Method

The pretargeting approach detailed herein unfolds in two key stages. Initially, a biomolecule of interest is functionalized with **TCO-PEG24-acid**. The PEG24 linker enhances solubility and improves the pharmacokinetic profile of the conjugate.[2] This modified targeting agent is then administered, allowing it to bind specifically to its target in vivo. A crucial waiting period follows,



enabling the clearance of any unbound conjugate from circulation, thereby reducing background signal.

In the second stage, a tetrazine-conjugated imaging probe (e.g., a fluorophore or a radiolabel) is administered. This small molecule rapidly distributes throughout the body and undergoes a highly specific ligation with the TCO-tagged targeting molecule that has accumulated at the site of interest.[3] This bioorthogonal reaction is exceptionally fast, proceeding efficiently under physiological conditions without interfering with native biological processes.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the **TCO-PEG24-acid** pretargeting workflow.

Protocol 1: Conjugation of TCO-PEG24-acid to a Targeting Antibody

This protocol describes the conjugation of the carboxylic acid group of **TCO-PEG24-acid** to primary amines (e.g., lysine residues) on an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1]

Materials:

- Targeting Antibody (in a buffer free of primary amines, e.g., PBS)
- TCO-PEG24-acid
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Anhydrous DMSO or DMF
- Desalting columns or dialysis equipment



Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

 Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS. Adjust the antibody concentration to 1-5 mg/mL.

TCO-PEG24-acid Activation:

- Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer.
- In a separate tube, dissolve TCO-PEG24-acid in Activation Buffer.
- Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the TCO-PEG24-acid solution.
- Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

Conjugation Reaction:

- Add the activated TCO-PEG24-acid solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is a recommended starting point, though this should be optimized.
- Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

· Quenching and Purification:

- Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
- Purify the TCO-conjugated antibody using a desalting column or dialysis to remove excess reagents.



 Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if possible, by mass spectrometry.

Protocol 2: In Vivo Pretargeting and Imaging

This protocol outlines the administration of the TCO-conjugated antibody and the subsequent tetrazine-labeled imaging probe for in vivo imaging.

Materials:

- TCO-conjugated antibody
- Tetrazine-labeled imaging probe (e.g., radiolabeled or fluorescent)
- Sterile PBS (pH 7.4)
- Animal model (e.g., tumor-bearing mice)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., PET/SPECT or fluorescence imaging system)

Procedure:

- Administration of TCO-conjugated Antibody:
 - Reconstitute the TCO-conjugated antibody in sterile PBS to the desired concentration.
 - Administer a predetermined dose of the conjugate to each animal via intravenous (tail vein) injection. The optimal dose will depend on the specific antibody and target.
- Accumulation and Clearance Period:
 - Allow the TCO-conjugated antibody to accumulate at the target site and clear from circulation. This pretargeting interval is typically 24 to 72 hours.[5] The optimal time should be determined empirically based on the antibody's pharmacokinetics.
- Administration of Tetrazine Imaging Probe:



- Prepare a solution of the tetrazine-labeled imaging probe in sterile PBS.
- Administer the imaging probe via intravenous injection.
- · In Vivo Imaging:
 - Anesthetize the animals at various time points after the administration of the tetrazine probe (e.g., 1, 4, 8, 24 hours).
 - Acquire whole-body images using the appropriate imaging modality and settings for the specific imaging agent.
- Data Analysis:
 - Quantify the signal intensity in the target region (e.g., tumor) and in non-target tissues
 (e.g., muscle, liver) to determine the target-to-background ratios.

Data Presentation

The following tables summarize representative quantitative biodistribution data from pretargeted in vivo imaging studies using the TCO-tetrazine ligation system. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection of the radiolabeled tetrazine probe.

Table 1: Biodistribution of 64Cu-labeled Tetrazine in a Pretargeted Colorectal Cancer Model[6] [7]

Tissue	1 h p.i. (%lD/g)	4 h p.i. (%ID/g)	12 h p.i. (%ID/g)	24 h p.i. (%ID/g)
Blood	2.1 ± 0.3	1.0 ± 0.2	0.5 ± 0.1	0.3 ± 0.1
Tumor	5.6 ± 0.7	6.9 ± 1.1	7.4 ± 1.5	7.4 ± 2.0
Liver	1.5 ± 0.2	1.2 ± 0.3	1.0 ± 0.2	0.8 ± 0.1
Kidneys	1.2 ± 0.4	0.8 ± 0.2	0.6 ± 0.1	0.5 ± 0.1
Muscle	0.4 ± 0.1	0.3 ± 0.1	0.2 ± 0.1	0.2 ± 0.1



Data are presented as mean ± standard deviation.

Table 2: Biodistribution of 89Zr-labeled Tetrazine in a Pretargeted Head and Neck Cancer Model[8]

Tissue	72 h p.i. (%lD/g)
Blood	0.9 ± 0.2
Tumor	1.5 ± 0.2
Liver	1.8 ± 0.3
Kidneys	1.1 ± 0.2
Muscle	0.1 ± 0.0

Data are presented as mean ± standard deviation.

Table 3: Tumor-to-Tissue Ratios at Optimal Imaging Time Points[8][9]

Ratio	Pretargeted 64Cu- Tetrazine (24 h p.i.)	Pretargeted 89Zr-Tetrazine (72 h p.i.)
Tumor-to-Blood	24.7	1.7
Tumor-to-Liver	9.3	0.8
Tumor-to-Kidney	14.8	1.4
Tumor-to-Muscle	37.0	15.0

Mandatory Visualizations

The following diagrams illustrate the key chemical reaction and the experimental workflow.



Chemical Pathway of TCO-Tetrazine Ligation Trans-cyclooctene (TCO) on Targeting Molecule [4+2] Cycloaddition Dihydropyridazine Adduct (Stable Covalent Bond) Retro-Diels-Alder Nitrogen Gas (N2)

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Caption: Bioorthogonal TCO-Tetrazine Reaction.



Experimental Workflow for Pretargeted In Vivo Imaging

Preparation Phase Step 1: Conjugate Targeting Antibody with TCO-PEG24-acid Step 2: Purify and Characterize **TCO-Antibody Conjugate** In Vivo Phase Step 3: Administer TCO-Antibody to Animal Model Step 4: Allow for Accumulation and Clearance (24-72h) Step 5: Administer Tetrazine-Imaging Probe Imaging & Analysis Phase Step 6: Perform In Vivo Imaging at Various Time Points Step 7: Quantify Signal and

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Calculate Target-to-Background Ratios

Caption: Pretargeting In Vivo Imaging Workflow.



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